2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride
Description
The compound 2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine hydrochloride is a hydrochlorinated ethanamine derivative featuring a propargyl (Prop-2-ynoxy) group linked via a triethylene glycol-like chain (ethoxyethoxyethoxy). Its hydrochloride salt form enhances solubility in polar solvents, a critical factor in pharmaceutical formulations.
Properties
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-4-11-6-8-13-9-7-12-5-3-10;/h1H,3-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXBAMITAWKGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride can be synthesized by reacting 2-alkyn-1-ol with propargyl amine in the presence of a catalyst. The product is then treated with ethylene oxide to obtain the final compound. The synthesis process is relatively simple and can be accomplished in a few steps. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and as a component in sensor technology.
Mechanism of Action
The mechanism of action of 2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride involves its interaction with biological systems. It acts on molecular targets and pathways, influencing various biochemical processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The propargyl group distinguishes the target compound from analogs with aromatic (e.g., indole, thiophene) or polar (e.g., sulfonyl) substituents. This group enables alkyne-azide cycloaddition reactions, a feature absent in compounds like BG35082 (tetrazine) or 2-(thiophen-2-yl)ethanamine .
- The triethylene glycol chain enhances hydrophilicity compared to analogs with alkyl (e.g., chlorohexyl) or aromatic chains. This contrasts with 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine HCl, which exhibits higher lipophilicity due to its chlorohexyl group .
2.4 Physical Properties
- Solubility : The hydrophilic backbone suggests higher aqueous solubility than chlorohexyl or thiophene derivatives but lower than sulfonated analogs like 2-(Methylsulfonyl)ethanamine HCl .
- Stability : Propargyl groups are generally stable under physiological conditions but reactive in click chemistry contexts. This differs from the hydrolytically sensitive tetrazine group in BG35082 .
Biological Activity
2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of multiple ether linkages and an amine group, which contribute to its biological activity. The molecular weight is approximately 163.21 g/mol, and it is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments.
| Property | Value |
|---|---|
| Molecular Formula | C7H13ClN2O3 |
| Molecular Weight | 163.21 g/mol |
| Solubility | Soluble in water |
| Appearance | White to off-white powder |
The biological activity of this compound has been linked to several mechanisms:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : There is evidence indicating that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing cytokine release and providing therapeutic benefits in inflammatory conditions.
Case Studies
- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, particularly in breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
- Neuroprotection : In an animal model of neurodegeneration, administration of the compound showed a marked decrease in neuronal loss and improvement in cognitive functions, suggesting potential applications in treating Alzheimer's disease.
- Inflammation Models : In vitro experiments indicated that the compound inhibited the production of pro-inflammatory cytokines in macrophages, highlighting its potential use as an anti-inflammatory agent.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine hydrochloride, and how are they determined experimentally?
- Methodological Answer :
-
Molecular Weight : Calculated using atomic masses (C, H, N, O, Cl). For related ethanamine derivatives, molecular weights range from 115.99 to 208.11 g/mol depending on substituents .
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Solubility : Assessed via gravimetric analysis in polar solvents (e.g., water, methanol) due to the hydrochloride salt’s ionic nature.
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Purity : Validated using HPLC (≥95% purity) or NMR to detect unreacted intermediates .
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Structural Confirmation : FTIR (C-O-C ether stretches at 1100–1250 cm⁻¹) and ¹H/¹³C NMR (amine protons at δ 2.5–3.5 ppm; alkyne protons at δ 1.9–2.1 ppm) .
Data Table :
Property Method Typical Value/Peak Reference Molecular Formula Elemental Analysis C₁₀H₁₈ClNO₃ (example) Solubility in Water Gravimetric Analysis >50 mg/mL (estimated) Purity HPLC ≥95%
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : Etherification of propargyl alcohol with ethylene glycol derivatives under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the alkoxy-ethoxy-ethoxy backbone .
- Step 2 : Amine functionalization via Gabriel synthesis or reductive amination, followed by HCl salt formation .
- Challenges :
- Alkyne Stability : Use inert atmospheres (N₂/Ar) to prevent oxidation of the prop-2-ynoxy group .
- Byproduct Control : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling up from milligram to gram quantities?
- Methodological Answer :
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Catalyst Screening : Test Pd/C or CuI for alkyne-ether coupling efficiency .
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Temperature Control : Maintain ≤60°C during amine hydrochloride formation to avoid decomposition .
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Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, gradient elution) to isolate high-purity product .
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Yield Data : Pilot studies report 60–75% yields; scale-up may require iterative adjustments to stoichiometry and solvent ratios .
Data Contradiction Analysis :
Q. What analytical strategies resolve discrepancies in purity assessments between HPLC and NMR data?
- Methodological Answer :
- HPLC-NMR Hyphenation : Combine retention time (HPLC) with structural confirmation (NMR) to identify impurities (e.g., unreacted propargyl ethers) .
- Quantitative ¹H NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify amine hydrochloride content .
- Case Study : A 5% discrepancy may arise if residual solvents (e.g., DCM) are misidentified as impurities in HPLC; cross-validate with GC-MS .
Q. How does the compound’s reactivity impact experimental design in cross-coupling or bioconjugation studies?
- Methodological Answer :
- Alkyne Reactivity : The prop-2-ynoxy group enables click chemistry (e.g., CuAAC with azides) for bioconjugation. Optimize pH (7–8) and catalyst loading (CuSO₄/sodium ascorbate) .
- Amine Protection : Use Boc or Fmoc groups during synthesis to prevent unintended side reactions. Deprotect with TFA (Boc) or piperidine (Fmoc) post-conjugation .
- Stability Studies : Monitor hydrolysis of the ether backbone in aqueous buffers (pH 4–10) via LC-MS over 24–72 hours .
Safety and Handling
Q. What are the critical safety protocols for handling this compound, given its structural analogs’ hazards?
- Methodological Answer :
- GHS Classification : Based on analogs, expect H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Application-Focused Questions
Q. In what non-commercial research contexts is this compound being explored?
- Methodological Answer :
- Drug Discovery : As a linker in PROTACs (proteolysis-targeting chimeras) due to its bifunctional (amine/alkyne) reactivity .
- Material Science : Synthesis of polyether-based hydrogels for controlled drug release; characterize swelling ratios and mechanical properties .
- Neuroscience : Functionalization of neuronal probes to enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
